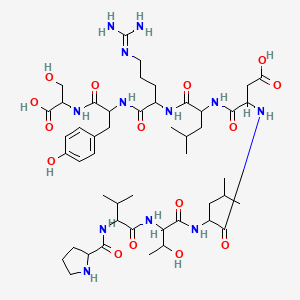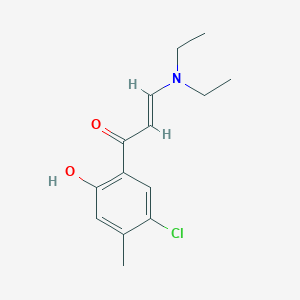
(E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-EN-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids. This compound is characterized by the presence of a chloro group, a hydroxy group, and a diethylamino group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of a quinone derivative.
Reduction: Formation of a diol.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-EN-1-one is used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of flavonoids and other bioactive compounds.
Biology
In biological research, this compound is studied for its potential antioxidant and antimicrobial properties. Its structural similarity to natural chalcones makes it a candidate for investigating biological activities.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including anti-inflammatory and anticancer activities. The presence of the diethylamino group may enhance its bioavailability and efficacy.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism of action of (E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the diethylamino group can enhance its lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-(4-Hydroxyphenyl)-3-(diethylamino)prop-2-EN-1-one: Lacks the chloro group, which may affect its chemical reactivity and biological activity.
(E)-1-(5-Chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-EN-1-one: Contains a dimethylamino group instead of a diethylamino group, which may influence its pharmacokinetic properties.
(E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(morpholino)prop-2-EN-1-one: Contains a morpholino group, which may alter its solubility and biological activity.
Uniqueness
The presence of the chloro group, hydroxy group, and diethylamino group in (E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-EN-1-one makes it unique among similar compounds
Propiedades
Fórmula molecular |
C14H18ClNO2 |
|---|---|
Peso molecular |
267.75 g/mol |
Nombre IUPAC |
(E)-1-(5-chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C14H18ClNO2/c1-4-16(5-2)7-6-13(17)11-9-12(15)10(3)8-14(11)18/h6-9,18H,4-5H2,1-3H3/b7-6+ |
Clave InChI |
DXUCXBYTSFDWEF-VOTSOKGWSA-N |
SMILES isomérico |
CCN(CC)/C=C/C(=O)C1=C(C=C(C(=C1)Cl)C)O |
SMILES canónico |
CCN(CC)C=CC(=O)C1=C(C=C(C(=C1)Cl)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



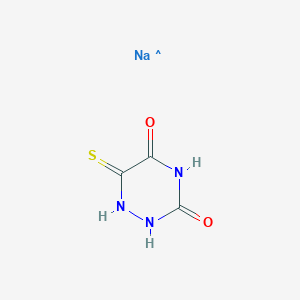
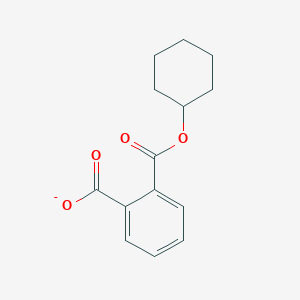
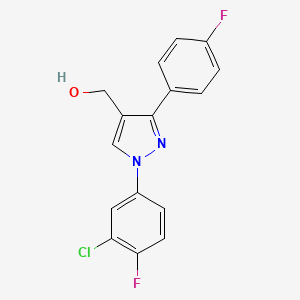
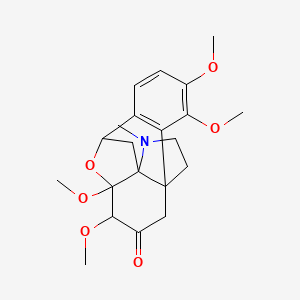
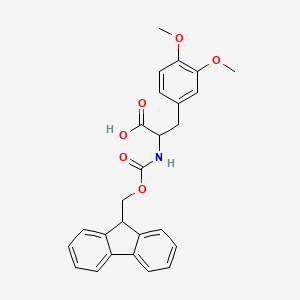
![(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate](/img/structure/B12322539.png)
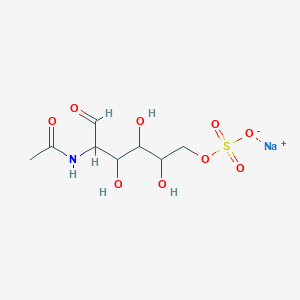
![3-hydroxy-4-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12322560.png)
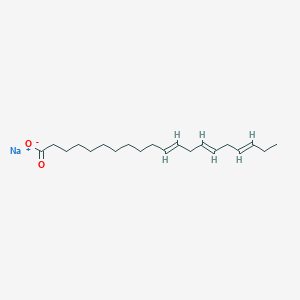
![[6-Acetyloxy-7-(chloromethyl)-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B12322568.png)
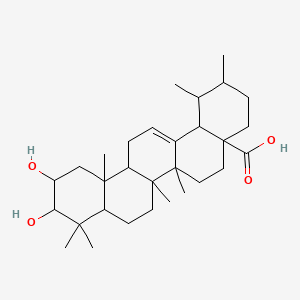
![4-R-8-Hydro-9-[bis(trimethylsiloxy)methylsilyl]limonene](/img/structure/B12322575.png)
